molecular formula C12H7Cl2NO2S B14193550 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione CAS No. 922499-50-1

3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione

Cat. No.: B14193550
CAS No.: 922499-50-1
M. Wt: 300.2 g/mol
InChI Key: MNJIYCNTZYWJBD-UHFFFAOYSA-N
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Description

3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione is a heterocyclic compound that features a thienoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,3-dichloro-4-methylthiophene and quinoline derivatives can be used. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the thienoquinoline core.

Scientific Research Applications

3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione is unique due to its thienoquinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

922499-50-1

Molecular Formula

C12H7Cl2NO2S

Molecular Weight

300.2 g/mol

IUPAC Name

3,3-dichloro-4-methylthieno[3,4-b]quinoline-1,9-dione

InChI

InChI=1S/C12H7Cl2NO2S/c1-15-7-5-3-2-4-6(7)9(16)8-10(15)12(13,14)18-11(8)17/h2-5H,1H3

InChI Key

MNJIYCNTZYWJBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(SC3=O)(Cl)Cl

Origin of Product

United States

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